molecular formula C13H17N3OS B7518412 N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

カタログ番号 B7518412
分子量: 263.36 g/mol
InChIキー: VWRYYXKUKIVDSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key enzyme involved in the signaling pathway of B cell receptor (BCR) and plays a critical role in the development and survival of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide binds to the active site of BTK and irreversibly inhibits its activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of B cells in vitro and in vivo. Additionally, this compound has been shown to decrease the levels of various cytokines and chemokines that are involved in the recruitment and activation of immune cells in the tumor microenvironment.

実験室実験の利点と制限

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has several advantages as a research tool, including its potency and specificity for BTK, its irreversible inhibition of BTK activity, and its ability to inhibit downstream signaling pathways. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects.

将来の方向性

There are several potential future directions for research on N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another area of interest is the identification of biomarkers that can predict response to this compound and other BTK inhibitors. Additionally, further studies are needed to better understand the potential off-target effects of this compound and to optimize its pharmacokinetic properties for clinical use.

合成法

The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide involves a multi-step process that starts with the reaction of 3-cyanothiophene-2-carboxylic acid with 4-methylpiperidine to form the corresponding amide. The amide is then coupled with 2-bromoacetophenone in the presence of a palladium catalyst to yield the desired product, this compound.

科学的研究の応用

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in CLL and NHL xenograft models.

特性

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-10-2-5-16(6-3-10)9-12(17)15-13-11(8-14)4-7-18-13/h4,7,10H,2-3,5-6,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRYYXKUKIVDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。